molecular formula C22H34N2O6 B3974347 1-[(2,5-Dimethoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine;oxalic acid

1-[(2,5-Dimethoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine;oxalic acid

Cat. No.: B3974347
M. Wt: 422.5 g/mol
InChI Key: IQGGUGUPYOGKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,5-Dimethoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine;oxalic acid is a complex organic compound that features a piperidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-Dimethoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine;oxalic acid typically involves multi-step organic reactions. One common approach is the reaction of 2,5-dimethoxybenzyl chloride with 4-(3-methylpiperidin-1-yl)piperidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-Dimethoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine;oxalic acid can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(2,5-Dimethoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine;oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with various enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(2,5-Dimethoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine;oxalic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,5-Dimethoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine
  • 4-(3-Methylpiperidin-1-yl)piperidine
  • 2,5-Dimethoxybenzyl chloride

Uniqueness

1-[(2,5-Dimethoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine;oxalic acid is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2.C2H2O4/c1-16-5-4-10-22(14-16)18-8-11-21(12-9-18)15-17-13-19(23-2)6-7-20(17)24-3;3-1(4)2(5)6/h6-7,13,16,18H,4-5,8-12,14-15H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGGUGUPYOGKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2CCN(CC2)CC3=C(C=CC(=C3)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2,5-Dimethoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine;oxalic acid
Reactant of Route 2
1-[(2,5-Dimethoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine;oxalic acid
Reactant of Route 3
Reactant of Route 3
1-[(2,5-Dimethoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine;oxalic acid
Reactant of Route 4
Reactant of Route 4
1-[(2,5-Dimethoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine;oxalic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-[(2,5-Dimethoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine;oxalic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-[(2,5-Dimethoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.